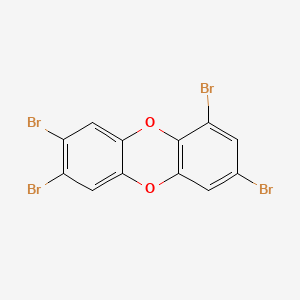
1,3,7,8-Tetrabromodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,8-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin, one of the most potent dioxins. Dioxins, including this compound, are known for their environmental persistence and potential toxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, often scaled up to meet production demands. The use of high-resolution gas chromatography and mass spectrometry ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans.
Reduction: Reduction reactions can remove bromine atoms, potentially forming less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various brominated and halogenated derivatives of dibenzo-p-dioxin .
Applications De Recherche Scientifique
1,3,7,8-Tetrabromodibenzo-p-dioxin is used in scientific research to study the toxicological effects of dioxins. It serves as a model compound to understand the mechanisms of dioxin toxicity, including their effects on the aryl hydrocarbon receptor (AHR) and subsequent biological responses . Research also focuses on its environmental impact and persistence, as well as its potential role in inducing oxidative stress and other toxic effects .
Mécanisme D'action
The primary mechanism of action of 1,3,7,8-tetrabromodibenzo-p-dioxin involves binding to the aryl hydrocarbon receptor (AHR). This binding leads to the activation of AHR and its translocation to the nucleus, where it interacts with dioxin-responsive elements (DREs) in the DNA. This interaction results in the altered expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes .
Comparaison Avec Des Composés Similaires
1,3,7,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
2,3,7,8-Tetrabromodibenzofuran: A related compound with similar bromination patterns .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins .
Propriétés
Numéro CAS |
109333-31-5 |
|---|---|
Formule moléculaire |
C12H4Br4O2 |
Poids moléculaire |
499.77 g/mol |
Nom IUPAC |
1,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H |
Clé InChI |
DKKJDGGGXMTZKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


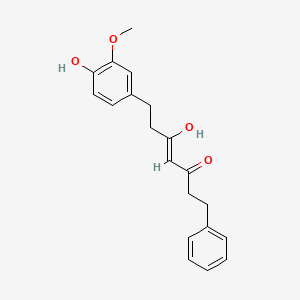
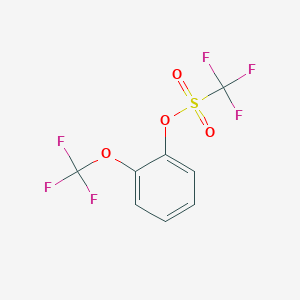
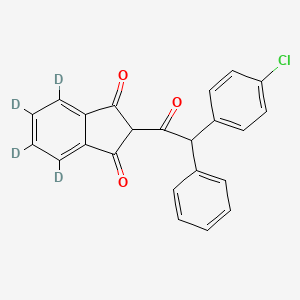


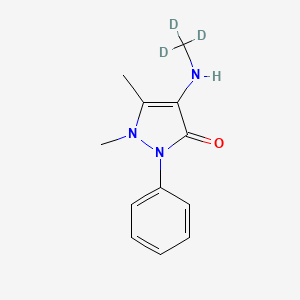
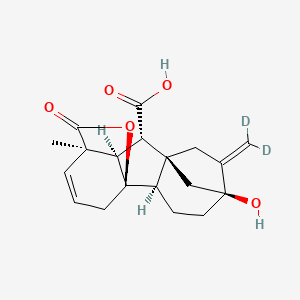
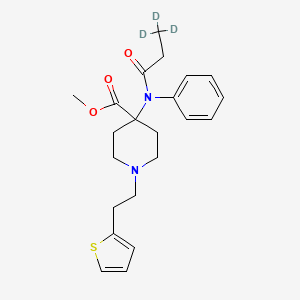
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)


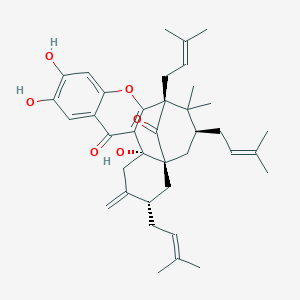
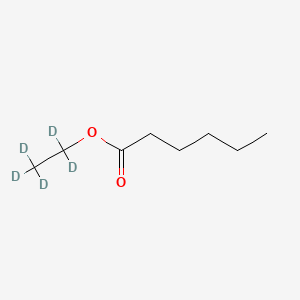
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)
